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Compound of Interest

Compound Name: B026

Cat. No.: B15142409 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the utilization of B026, a potent

and selective p300/CBP histone acetyltransferase (HAT) inhibitor, in prostate cancer research.

This document outlines the mechanism of action, key experimental protocols, and relevant data

to facilitate the investigation of B026 as a potential therapeutic agent.

Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While androgen

deprivation therapy is the standard of care for advanced disease, many tumors progress to

castration-resistant prostate cancer (CRPC), which is associated with a poor prognosis. The

androgen receptor (AR) signaling pathway plays a crucial role in the development and

progression of both castration-sensitive and castration-resistant prostate cancer.

The histone acetyltransferases p300 and CBP are critical coactivators of AR and other

transcription factors implicated in prostate cancer, such as MYC. By catalyzing the acetylation

of histone and non-histone proteins, p300/CBP regulate chromatin structure and gene

expression, promoting cancer cell proliferation and survival. B026 is a potent and selective

small molecule inhibitor of p300/CBP HAT activity, offering a promising therapeutic strategy to

target AR-driven and other oncogenic pathways in prostate cancer.[1]
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Mechanism of Action
B026 selectively inhibits the histone acetyltransferase activity of p300 and CBP.[1] In prostate

cancer, this inhibition leads to a decrease in the acetylation of key histone marks, such as

H3K27Ac, at the regulatory regions of critical oncogenes. This results in the transcriptional

repression of genes driving cancer cell growth and proliferation, including the androgen

receptor and its target genes, as well as the proto-oncogene MYC.[1] The inhibition of

p300/CBP by B026 has been shown to have anti-proliferative effects in androgen receptor-

positive (AR+) prostate cancer cell lines.[1]

B026 Signaling Pathway in Prostate Cancer

Extracellular

Cellular Compartment

Cytoplasm

Nucleus

Androgen Androgen Receptor (AR) Androgen-AR Complex

p300/CBP

recruitment

Histones
acetylation

B026
Acetylated Histones

(e.g., H3K27Ac) DNA
chromatin accessibility

MYC Gene

AR Target Genes

Transcription Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Mechanism of action of B026 in prostate cancer.

Quantitative Data
The following tables summarize the key quantitative data for B026 from preclinical studies.
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Table 1: In Vitro Activity of B026

Parameter Cell Line Value Reference

IC50 (p300) - 1.8 nM [1]

IC50 (CBP) - 9.5 nM [1]

Anti-proliferative

Activity
Cancer cell lines 0-5 µM (12h) [1]

H3K27Ac Inhibition MV-4-11 cells 0-5 µM (6h) [1]

MYC Expression

Decrease
MV-4-11 cells 0-1 µM (24h) [1]

Table 2: In Vivo Activity of B026

Animal Model Dosage
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference

Balb/c female

mice
50 mg/kg (p.o.) Daily for 28 days 75.0% [1]

Balb/c female

mice
100 mg/kg (p.o.) Daily for 28 days 85.7% [1]

Table 3: Pharmacokinetic Properties of B026 in Male SD Rats

Parameter Value Unit Reference

Clearance (i.v.) 13.4 mL/min/kg [1]

Oral Bioavailability (F) 56 % [1]

Oral Exposure (AUC) 3.71 µM·h [1]
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Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action

of B026 in prostate cancer research are provided below.
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Caption: General experimental workflow for evaluating B026.

Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of B026 on prostate cancer cells.
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Materials:

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

B026 stock solution (in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Procedure:

Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow

them to attach overnight.

Prepare serial dilutions of B026 in complete growth medium.

Remove the overnight culture medium and replace it with medium containing various

concentrations of B026 or vehicle control (DMSO).

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Protocol 2: Western Blot Analysis for Histone
Acetylation and Protein Expression
Objective: To assess the effect of B026 on H3K27 acetylation and the expression of key

proteins like AR and MYC.

Materials:

Prostate cancer cells treated with B026

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-H3K27Ac, anti-Total H3, anti-AR, anti-MYC, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat prostate cancer cells with various concentrations of B026 for 6-24 hours.

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

Denature protein lysates and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH or Total H3).

Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of B026 in a prostate cancer xenograft model.

Materials:

Male immunodeficient mice (e.g., nude or SCID)

Prostate cancer cells (e.g., VCaP) mixed with Matrigel

B026 formulation for oral gavage

Calipers for tumor measurement

Procedure:

Subcutaneously inject prostate cancer cells into the flanks of the mice.

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into vehicle control and B026 treatment groups.

Administer B026 or vehicle daily via oral gavage at the desired doses.

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

Monitor animal body weight and general health.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot for pharmacodynamic markers).
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Calculate the tumor growth inhibition (TGI).

Conclusion
B026 is a valuable research tool for investigating the role of p300/CBP HAT activity in prostate

cancer. Its potent and selective inhibitory effects on this key epigenetic regulatory complex

provide a strong rationale for its further preclinical and potentially clinical development. The

protocols and data presented in these application notes are intended to guide researchers in

designing and executing experiments to explore the full therapeutic potential of B026 in

prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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